

CCT241161 paradox-breaking RAF inhibitor advantage

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Compound Focus: CCT241161

Cat. No.: S548106

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Detailed Experimental Protocols

The key findings on **CCT241161** are supported by standard preclinical experimental methods:

- **In Vitro Kinase Assays:** Determined IC₅₀ values by measuring compound's ability to inhibit phosphorylation activity of purified kinases (BRAF, CRAF, SRC, LCK) [1].
- **Cell Viability/Proliferation Assays (e.g., CellTiter-Glo):** Quantified anti-proliferative effects by measuring ATP in metabolically active cells after 72-hour compound exposure [2].
- **Western Blot Analysis:** Confirmed target engagement and pathway modulation in cultured cells or tumor samples by detecting phosphorylation levels of MEK and ERK [2].
- **In Vivo Xenograft Studies:** Evaluated efficacy and tolerability by administering **CCT241161** orally to mice harboring human tumor xenografts, measuring tumor volume and body weight over time [1] [2].

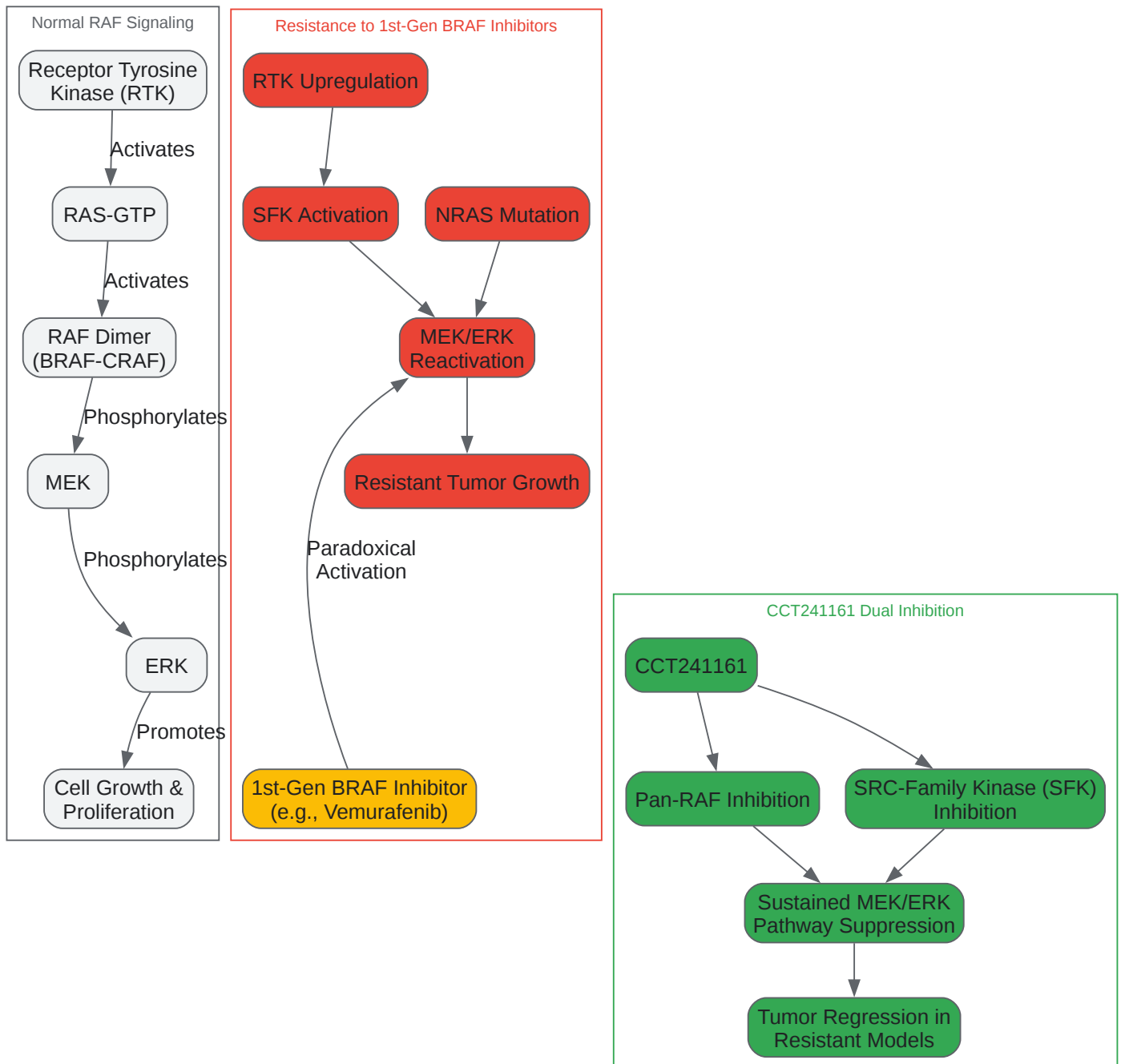
The Rationale: Overcoming Resistance and Paradoxical Activation

First-generation BRAF inhibitors (vemurafenib, dabrafenib) are effective in BRAF-mutant melanoma but most patients relapse with acquired resistance [1]. A major limitation is **paradoxical activation**: in cells with wild-type BRAF but activated RAS, these inhibitors induce RAF dimerization that hyperactivates the MEK/ERK pathway, potentially driving secondary tumors [1] [3].

Resistance is often mediated by pathway reactivation through:

- Receptor Tyrosine Kinase (RTK)/SRC-family kinase (SFK) signaling [1]
- Mutations in NRAS, which signals through CRAF [1]

CCT241161 was designed to co-target pan-RAF and SFKs, simultaneously blocking the primary driver (RAF) and a key resistance mechanism (SFK), preventing paradoxical activation and overcoming resistance [1].



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Figure 1: Mechanism of CCT241161. The diagram contrasts normal RAF signaling, common resistance mechanisms to first-generation BRAF inhibitors, and the dual-targeting, paradox-breaking approach of CCT241161. [1] [3]

Comparison with Other RAF Inhibitor Types

CCT241161 belongs to a class of α C-IN/DFG-OUT (CIDO) binders, known as pan-RAF inhibitors [4]. The table below compares it with other RAF inhibitor classes.

Inhibitor Class	Mechanism & Target	Example Compounds	Key Features	Key Limitations
α C-OUT/DFG-IN (Type I $\frac{1}{2}$)	Inhibits monomeric BRAF V600E [3]	Vemurafenib, Dabrafenib, Encorafenib [3]	High selectivity for mutant BRAF monomers [3]	Drives paradoxical ERK activation; ineffective against RAF dimers leading to resistance [1] [3]
α C-IN/DFG-OUT (Type II) - Pan-RAF	Inhibits RAF monomers & dimers [4]	CCT241161, CCT196969, LY3009120 [1] [4]	"Paradox-breaking"; active against NRAS mutant tumors; targets resistance from RAF dimerization [1]	May have a narrower therapeutic window than α C-OUT inhibitors [4]
Paradox Breakers	Inhibits BRAF V600E without inducing dimerization [4]	PLX7904, PLX8394 [4]	Designed specifically to avoid paradoxical activation [4]	Potentially limited efficacy in cancers with concurrent RAS mutations [4]

CCT241161 represents a rational drug design strategy to overcome major clinical limitations of first-generation BRAF inhibitors. Its **dual pan-RAF and SRC inhibition profile** makes it a promising candidate

for treating resistant melanomas.

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References

1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are ... [pmc.ncbi.nlm.nih.gov]
2. CCT241161 | RAF Inhibitor [medchemexpress.com]
3. Molecular Pathways and Mechanisms of BRAF in Cancer ... [pmc.ncbi.nlm.nih.gov]
4. On the development of B-Raf inhibitors acting through ... [pmc.ncbi.nlm.nih.gov]

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